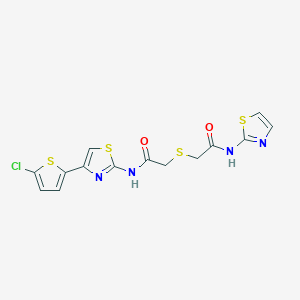

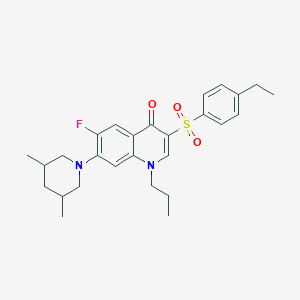

![molecular formula C15H15BrN4O2 B2401982 Methyl-7-(3-Bromphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat CAS No. 725218-48-4](/img/structure/B2401982.png)

Methyl-7-(3-Bromphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

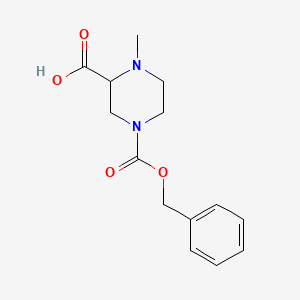

“Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . Triazole-pyrimidine hybrids have been reported to exhibit significant biological and pharmacological properties, making them of strong interest in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of triazole-pyrimidine-based compounds is characterized by the presence of a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The structure of these compounds is confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using techniques such as IR spectrum and NMR spectrum . These techniques provide information about the functional groups present in the compound and their chemical shifts .Wissenschaftliche Forschungsanwendungen

- c-Met-Hemmung: Einige Derivate dieser Verbindung haben eine potente Hemmung der mesenchymal-epithelialen Übergangsfaktors (c-Met) Proteinkinase gezeigt. Zum Beispiel enthält der klinische Kandidat Savolitinib eine ähnliche Struktur und hemmt c-Met .

- GABA A-Modulation: Bestimmte heterocyclische Kerne in dieser Familie zeigen eine allosterische modulierende Aktivität an GABA A-Rezeptoren .

- Die Einarbeitung dieser Heterocyclen in Polymere verbessert deren Eigenschaften. Zum Beispiel wurden sie in Solarzellmaterialien verwendet, was zu einer verbesserten Effizienz und Stabilität beitrug .

- Einige Derivate haben eine Hemmung der (\beta)-Sekretase 1 (BACE-1) gezeigt, was für die Alzheimer-Forschung relevant ist .

- Obwohl dies für diese spezifische Verbindung nicht direkt erwähnt wird, wurden verwandte 1,2,4-Triazolo[1,5-a]pyrimidin-Derivate als potenzielle Antikrebsmittel untersucht .

Medizinische Chemie

Polymer-Bausteine

BACE-1-Hemmung

Antikrebs-Potenzial

Umweltfreundliche Synthese

Wirkmechanismus

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The molecular docking study showed that the compound has a favorable interaction with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .

Zukünftige Richtungen

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on further investigating the pharmacological activities of these compounds and optimizing their structures for enhanced efficacy and safety .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, and has a moderate effect on HepG-2 cells . The compound influences cell function by altering cell signaling pathways and gene expression, which can lead to changes in cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and induces changes in gene expression . For instance, it has been found to inhibit CDK2, which leads to alterations in cell cycle progression .

Eigenschaften

IUPAC Name |

methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSQGGBDENRAJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

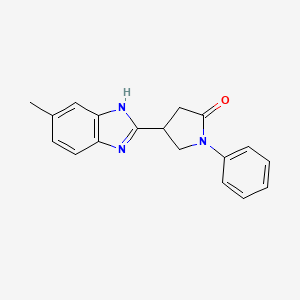

![2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2401900.png)

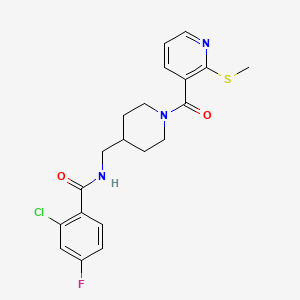

![N-(3,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2401903.png)

![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)

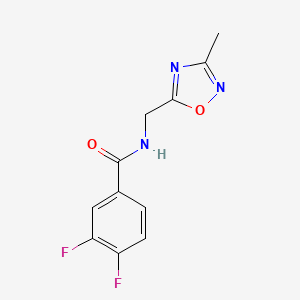

![N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)

![13-[(4-hydroxybutyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2401918.png)